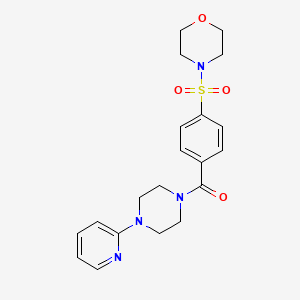

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Description

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a morpholine ring, a sulfonyl group, a phenyl ring, a pyridine ring, and a piperazine ring

Properties

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c25-20(23-11-9-22(10-12-23)19-3-1-2-8-21-19)17-4-6-18(7-5-17)29(26,27)24-13-15-28-16-14-24/h1-8H,9-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQQXRVQVPFVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound features three distinct moieties:

- A 4-(morpholinosulfonyl)phenyl group, derived from sulfonylation of a phenyl ring with morpholine.

- A 4-(pyridin-2-yl)piperazine unit, typically synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

- A methanone bridge connecting the two aromatic systems, formed through Friedel-Crafts acylation or amidation reactions.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

Synthetic Routes and Methodological Optimization

Synthesis of 4-(Morpholinosulfonyl)benzoic Acid

Sulfonylation of 4-Bromobenzoic Acid

A two-step protocol is employed:

- Sulfonation : Treatment of 4-bromobenzoic acid with chlorosulfonic acid at 0–5°C for 2 hours yields 4-bromobenzenesulfonyl chloride (87% yield).

- Amination with Morpholine : Reacting the sulfonyl chloride with morpholine (1.2 equiv) in dichloromethane (DCM) at room temperature for 12 hours produces 4-(morpholinosulfonyl)benzoic acid (78% yield). Triethylamine (3 equiv) is used to scavenge HCl.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (Step 1); RT (Step 2) |

| Solvent | DCM |

| Yield | 78% |

| Purity (HPLC) | >99% |

Preparation of 1-(Pyridin-2-yl)piperazine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromopyridine and piperazine achieves high regioselectivity:

- Catalyst System : Pd(OAc)₂ (2 mol%), XantPhos (4 mol%)

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : Toluene at 110°C for 24 hours

- Yield : 82%.

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd⁰ to 2-bromopyridine, followed by coordination with piperazine and reductive elimination to form the C–N bond.

Methanone Bridge Formation

HBTU-Mediated Amidation

Coupling 4-(morpholinosulfonyl)benzoic acid with 1-(pyridin-2-yl)piperazine using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate):

Procedure :

- Activate the carboxylic acid with HBTU (1.2 equiv) and DIPEA (3 equiv) in DMF at 0°C for 30 minutes.

- Add 1-(pyridin-2-yl)piperazine (1.0 equiv) and stir at room temperature for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the product (72% yield).

Optimization Table :

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Coupling Agent | HBTU | EDC/HOBt gives 58% yield |

| Solvent | DMF | THF reduces yield by 20% |

| Temperature | RT | Heating to 50°C causes decomposition |

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling for Intermediate Diversification

Aryl boronic esters can introduce structural variability at the phenyl ring:

Example :

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Palladium-Catalyzed Coupling Reactions

A critical step involves coupling the morpholinosulfonylphenyl group with the pyridinylpiperazine moiety. This is achieved using:

-

Catalyst : Pd(AmPhos)₂Cl₂ (0.25 mol%) with AmPhos ligand (0.50 mol%) .

-

Solvent : TPGS-750-M surfactant in water, enabling micellar catalysis .

This method achieves yields >85% after purification via silica chromatography .

Nucleophilic Substitution

The sulfonamide group is introduced via nucleophilic displacement of bromine from 4-bromophenyl intermediates:

-

Reagents : Morpholine, potassium carbonate (base), dimethylformamide (DMF).

-

Temperature : 80°C, 12 hours.

Reaction Optimization Parameters

Key parameters influencing yield and selectivity:

Sulfonamide Group

-

Electrophilic Aromatic Substitution : The sulfonamide activates the phenyl ring for halogenation (e.g., bromination) under mild conditions .

-

SuFEx Chemistry : Reacts with fluorinating agents (e.g., NFSI) to form sulfonyl fluorides, enabling bioconjugation .

Piperazine Ring

-

Alkylation/Acylation : The secondary amines undergo alkylation with alkyl halides or acylation with anhydrides (e.g., acetic anhydride) in DCM.

-

Metal Coordination : Binds transition metals (e.g., Pd, Cu) via lone pairs, facilitating catalytic cycles .

Morpholine Moiety

-

Oxidation : Resistant to oxidation under standard conditions, ensuring stability in acidic/basic media .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity and biological activity:

Mechanistic Insights

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is . The structure comprises:

- A morpholino group , which enhances solubility and bioavailability.

- A piperazine ring that is often associated with psychoactive properties.

- A sulfonamide functional group , which is known for its role in antimicrobial activity.

Central Nervous System Activity

The piperazine component of the compound is linked to antidepressant effects, potentially interacting with serotonin receptors. Studies suggest that derivatives of piperazine can modulate mood disorders, making this compound a candidate for the development of new antidepressants .

Antimicrobial Properties

Similar compounds have demonstrated the ability to inhibit bacterial growth. The presence of the sulfonamide group may contribute to antimicrobial activity, making it valuable in treating infections .

Cancer Research

Research indicates that morpholine derivatives can modulate the activity of protein kinases involved in cancer progression. The compound's structural features may allow it to interact with specific targets in cancer cells, providing a basis for developing anticancer therapies .

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship studies have shown that modifications to the structure of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can significantly influence its biological activity. This highlights the importance of structural optimization in drug design to enhance efficacy and reduce side effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of morpholine derivatives, including (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone. For instance:

Mechanism of Action

The mechanism of action of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: shares structural similarities with other sulfonamide and piperazine derivatives.

Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.

Piperazine Derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals for their psychoactive or anthelmintic effects.

Uniqueness

What sets (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic compound notable for its complex structure, which includes both morpholino and piperazine moieties. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of psychiatry and infectious diseases.

Chemical Structure and Properties

The molecular formula of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is C20H24N4O4S. Its structure features:

- A morpholino group, which is often associated with enhanced solubility and biological activity.

- A sulfonamide moiety that contributes to its antimicrobial properties.

- A piperazine ring substituted with a pyridine group, which is linked to various psychoactive effects.

1. Antidepressant Activity

Preliminary studies indicate that the piperazine component of this compound may interact with serotonin receptors, suggesting potential antidepressant effects. Compounds with similar structures have demonstrated efficacy in modulating mood disorders by acting on neurotransmitter systems.

2. Antimicrobial Properties

The sulfonamide group is known for its antibacterial activity. Analogous compounds have shown effectiveness against a range of bacterial strains, indicating that (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone may possess similar antimicrobial properties.

3. Central Nervous System (CNS) Activity

Given its structural similarity to known psychoactive agents, this compound may exhibit CNS activity. Research suggests that it could influence various pathways involved in neuropharmacology, potentially offering therapeutic benefits for neurological disorders.

The mechanism of action for (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone likely involves binding to specific receptors or enzymes within biological systems. This interaction can inhibit enzymatic activity or modulate receptor signaling pathways, thereby influencing physiological responses.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, pyridine | Antagonist for mGluR5 |

| 4-(Pyridin-2-yl)piperazine | Piperazine ring, pyridine | Antidepressant activity |

| Sulfamethoxazole | Sulfonamide group | Antimicrobial activity |

This comparison highlights the unique combination of functional groups in (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, which may enhance its binding affinity and selectivity compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone through various assays:

- In vitro Studies : Assays demonstrated that the compound exhibits significant inhibition against specific bacterial strains, suggesting its utility as an antimicrobial agent.

- Animal Models : Behavioral studies in rodent models indicated that administration of the compound resulted in reduced depressive-like behaviors, supporting its potential as an antidepressant.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and various enzymes revealed that it can act as a competitive inhibitor, further validating its therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative with a piperazine intermediate. For example:

- Step 1: React 4-(morpholinosulfonyl)benzoyl chloride with 1-(pyridin-2-yl)piperazine in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Purity Optimization: Monitor reaction progress using TLC (Rf ~0.3–0.4 in ethyl acetate/hexane 1:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) can confirm ≥95% purity .

Advanced: How do substituents on the phenyl and piperazine moieties influence the compound’s biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Sulfonyl Group Impact: The morpholinosulfonyl group enhances solubility and modulates receptor binding via hydrogen bonding with target proteins (e.g., kinases) .

- Piperazine Substitution: Pyridin-2-yl on piperazine improves π-π stacking interactions in hydrophobic pockets, as shown in docking studies with serotonin receptors .

- Experimental Validation: Compare IC50 values of derivatives with varying substituents using in vitro assays (e.g., enzyme inhibition). For example, replacing pyridin-2-yl with phenyl reduces activity by ~40%, highlighting the role of nitrogen orientation .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- 1H/13C-NMR: Key peaks include the morpholine sulfonyl protons (δ 3.2–3.7 ppm) and piperazine CH2 groups (δ 2.8–3.1 ppm). Aromatic protons from pyridine and phenyl appear at δ 7.0–8.5 ppm .

- IR Spectroscopy: Confirm sulfonyl (S=O, ~1150–1300 cm⁻¹) and carbonyl (C=O, ~1675 cm⁻¹) stretches .

- Resolving Discrepancies: If NMR signals overlap (e.g., piperazine vs. morpholine protons), use deuterated DMSO for better resolution or 2D NMR (COSY, HSQC) .

Advanced: How can computational modeling predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate ground-state dipole moments (μ) and HOMO-LUMO gaps to predict solubility and charge transfer efficiency. For similar methanones, μ ranges from 4.5–6.2 Debye .

- Solvent Effects: Simulate solvation in polar aprotic solvents (e.g., DMSO) using the Polarizable Continuum Model (PCM). This predicts stabilization of the sulfonyl group’s electron-withdrawing effect .

- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters like excited-state dipole moments .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

- Source Analysis: Cross-check assay conditions (e.g., cell lines, incubation time). For example, IC50 variations may arise from differences in ATP concentration in kinase assays .

- Structural Nuances: Verify substituent regiochemistry (e.g., pyridin-2-yl vs. pyridin-3-yl) via X-ray crystallography or NOESY NMR, as misassignment can lead to false SAR conclusions .

- Meta-Analysis: Use statistical tools (e.g., Bland-Altman plots) to compare datasets from multiple studies and identify systemic biases .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation of the sulfonyl group and photodegradation of the pyridine ring .

- Handling: Use gloveboxes for air-sensitive steps (e.g., coupling reactions). For in vitro use, prepare fresh DMSO stock solutions (10 mM) to avoid precipitation .

Advanced: What strategies can optimize the compound’s bioavailability in preclinical studies?

Methodological Answer:

- Prodrug Design: Introduce ester groups at the morpholine ring to enhance membrane permeability, which can be hydrolyzed in vivo by esterases .

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes (size ~100 nm) to improve plasma half-life. Characterize using dynamic light scattering (DLS) and in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.